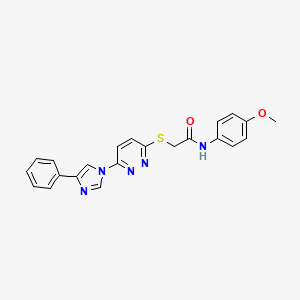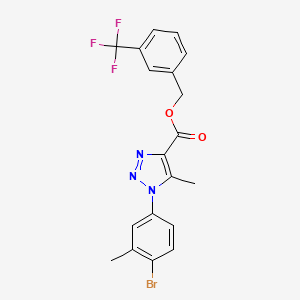![molecular formula C18H13N3O2S2 B2715935 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide CAS No. 866131-48-8](/img/structure/B2715935.png)
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide” is a chemical compound with the CAS Number: 866131-48-8 . It has a molecular weight of 368.46 . The IUPAC name for this compound is N-(3-(quinoxalin-2-yl)phenyl)-1H-1lambda3-thiophene-2-sulfonamide .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide”, can be achieved through various methods . These methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular formula of “N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide” is C18H14N3O2S2 . The InChI Code for this compound is 1S/C18H14N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21,24H .Chemical Reactions Analysis
Quinoxaline derivatives, including “N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide”, can undergo various reactions . These reactions include diazotization, nitration, oxidation, and substitutions .Physical And Chemical Properties Analysis
“N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide” has a molecular weight of 368.46 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Anticancer Potential
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide and its derivatives have shown significant potential in anticancer research. Compounds synthesized with structural similarity have demonstrated potent in vitro anticancer activity. For instance, certain derivatives displayed higher activity against human liver cell lines (HEPG2) compared to the reference drug doxorubicin. This showcases their potential as effective anticancer agents (Ghorab et al., 2011). Additionally, other quinoxaline derivatives have exhibited antiproliferative activity against human HCT-116 and MCF-7 cell lines, further indicating the potential of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide in cancer treatment (El Rayes et al., 2019).
Sensing and Detection Applications
The compound and its variants have applications in the field of sensing and detection. A particular derivative, 4-((4-(dimethylamino)phenyl)diazenyl)-N-(quinolin-8-yl)benzenesulfonamide (MASP), has been used as a sensor for multiple analytes like moisture, warfare reagent (phosgene), and metal ions (Cu2+ and Fe3+). This demonstrates the versatility of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide in the development of multifunctional sensors (Kaushik et al., 2021).
Neuroprotective Qualities
A notable application of quinoxaline derivatives includes neuroprotection. For example, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a related compound, has been identified as an effective neuroprotectant for cerebral ischemia. It acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including derivatives of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide, have demonstrated promising antimicrobial and antiprotozoal activities. A series of synthesized compounds revealed substantial antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential in treating infectious diseases (Patel et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEAXJMWGAWVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)


![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)


![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2715874.png)
